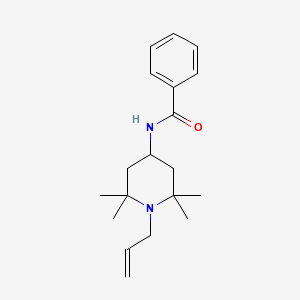
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate
Übersicht
Beschreibung
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate (M3NTP2TFA) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of the nitrophenol family, which is known to possess various pharmacological and biological activities. M3NTP2TFA has been studied for its ability to act as a substrate for enzymes, as well as its potential to be used as a tool for investigating the structure and function of proteins. In addition, this compound has been studied for its potential to be used as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate has been studied for its potential applications in scientific research. It has been found to act as a substrate for enzymes, such as cytochrome P450 and human carboxylesterase. This makes (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate a useful tool for investigating the structure and function of proteins. Additionally, this compound has been studied for its potential to be used as a therapeutic agent. It has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer activity, suggesting that it may be useful in the treatment of certain diseases.
Wirkmechanismus
The exact mechanism of action of (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cytochrome P450 and human carboxylesterase. It is also believed to possess anti-inflammatory, anti-oxidative, and anti-cancer activity.
Biochemical and Physiological Effects
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 and human carboxylesterase, suggesting that it may be useful in the treatment of certain diseases. Additionally, this compound has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate has several advantages and limitations for lab experiments. One advantage is that it is relatively simple to synthesize this compound in a two-step process. Additionally, this compound can be used as a tool for investigating the structure and function of proteins. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate is not yet fully understood, and it is not yet clear how it may interact with other compounds.
Zukünftige Richtungen
There are several potential future directions for the study of (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate. One potential direction is to further investigate its potential as a therapeutic agent. Additionally, further research could be done to better understand the exact mechanism of action of this compound, as well as its interactions with other compounds. Furthermore, further research could be done to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, further research could be done to investigate the potential for this compound to be used in other scientific research applications, such as drug discovery and development.
Synthesemethoden
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate can be synthesized in a two-step process. First, 4-hydroxy-3-nitrophenol is reacted with trifluoroacetic anhydride in the presence of dimethylformamide (DMF) to form a nitrophenyl trifluoroacetate. This intermediate is then reacted with sodium methoxide in methanol to obtain (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate. This synthesis method is relatively simple and can be easily scaled up to produce larger amounts of the compound.
Eigenschaften
IUPAC Name |
methyl (2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O6/c1-23-10(19)7(16-11(20)12(13,14)15)4-6-2-3-9(18)8(5-6)17(21)22/h2-3,5,7,18H,4H2,1H3,(H,16,20)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAYOJCPMFXFRG-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368142 | |
| Record name | Methyl 3-nitro-N-(trifluoroacetyl)-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate | |
CAS RN |
5106-00-3 | |
| Record name | Methyl 3-nitro-N-(trifluoroacetyl)-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)








![4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane](/img/structure/B6322163.png)

![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)

